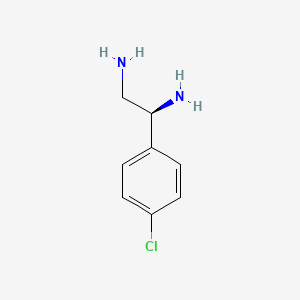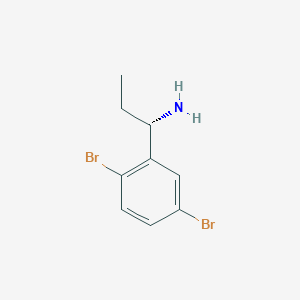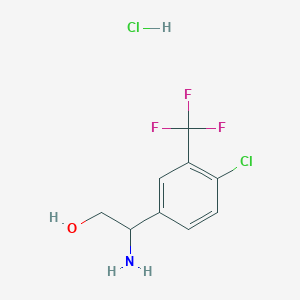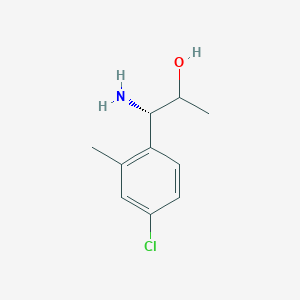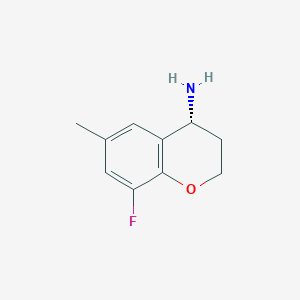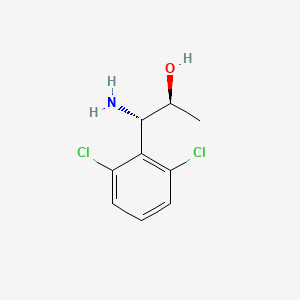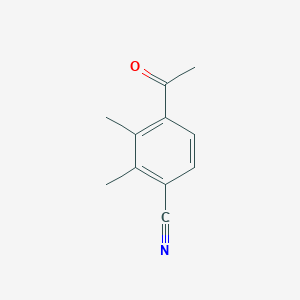
4-Acetyl-2,3-dimethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-2,3-dimethylbenzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, characterized by the presence of acetyl and dimethyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,3-dimethylbenzonitrile typically involves the acetylation of 2,3-dimethylbenzonitrile. One common method is the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzonitrile reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 4-Acetyl-2,3-dimethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Carboxy-2,3-dimethylbenzonitrile.
Reduction: 4-Acetyl-2,3-dimethylbenzylamine.
Substitution: Depending on the electrophile used, various substituted derivatives of this compound.
科学的研究の応用
4-Acetyl-2,3-dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Acetyl-2,3-dimethylbenzonitrile depends on its specific application. In chemical reactions, the acetyl and nitrile groups can participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
類似化合物との比較
- 2,3-Dimethylbenzonitrile
- 4-Acetylbenzonitrile
- 2,3-Dimethylbenzaldehyde
Comparison: 4-Acetyl-2,3-dimethylbenzonitrile is unique due to the presence of both acetyl and nitrile groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, this compound offers a balance of reactivity and stability, which can be advantageous in various applications.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
4-acetyl-2,3-dimethylbenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-7-8(2)11(9(3)13)5-4-10(7)6-12/h4-5H,1-3H3 |
InChIキー |
ZEIYONRVIOUJQV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C)C(=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237222.png)
![Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate](/img/structure/B15237227.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B15237231.png)

